5-(3-fluorophenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
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Overview
Description
This compound is a complex heterocyclic molecule with a fused pyrimidoquinoline core. Its systematic name is quite a mouthful, but let’s break it down:
Chemical Name: 5-(3-fluorophenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
Molecular Formula: CHNOS
Molecular Weight: 443.48 g/mol
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps, including cyclization, substitution, and oxidation
Cyclization: Starting from appropriate precursors, a cyclization reaction forms the pyrimidoquinoline core.
Thioether Formation: The thioether group (from the 4-nitrobenzyl moiety) is introduced via a nucleophilic substitution.
Oxidation: The final compound is obtained by oxidizing the tetrahydropyrimidoquinoline intermediate.
Industrial Production:: While industrial-scale production details are proprietary, laboratories typically follow similar synthetic routes on a larger scale.
Chemical Reactions Analysis
Reactions::
Oxidation: The nitro group can be reduced to an amino group, leading to various derivatives.
Substitution: The thioether group can undergo substitution reactions.
Reduction: Reduction of the quinoline ring system may yield different products.
Reduction: Hydrogenation using a metal catalyst (e.g., palladium on carbon).
Substitution: Alkylating agents or nucleophiles (e.g., alkyl halides, amines).
Scientific Research Applications
This compound has diverse applications:
Medicine: It may exhibit pharmacological activity, such as anticancer or antimicrobial effects.
Chemistry: Researchers explore its reactivity and use it as a building block for other compounds.
Industry: It could serve as a precursor for specialized materials.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific cellular targets, affecting pathways related to its biological activity.
Properties
Molecular Formula |
C24H19FN4O4S |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
5-(3-fluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C24H19FN4O4S/c25-15-4-1-3-14(11-15)19-20-17(5-2-6-18(20)30)26-22-21(19)23(31)28-24(27-22)34-12-13-7-9-16(10-8-13)29(32)33/h1,3-4,7-11,19H,2,5-6,12H2,(H2,26,27,28,31) |
InChI Key |
BEKPITIPXQVYGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=C(C=C4)[N+](=O)[O-])C5=CC(=CC=C5)F)C(=O)C1 |
Origin of Product |
United States |
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